molecular formula C7H9Cl2N5 B13248067 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride

Cat. No.: B13248067
M. Wt: 234.08 g/mol
InChI Key: KGRCTXXVZAFVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride typically involves the alkylation of 6-chloropurine with ethylene diamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction can be summarized as follows:

    Starting Materials: 6-chloropurine and ethylene diamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

    Substitution Reactions: The major products are substituted purine derivatives.

    Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

    Hydrolysis: The major products are the corresponding amine and hydrochloric acid.

Scientific Research Applications

2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving nucleic acids and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride involves its interaction with biological molecules such as nucleic acids and enzymes. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: A precursor in the synthesis of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride.

    2-chloro-9H-purin-6-amine: Another purine derivative with similar chemical properties.

    (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: A structurally related compound with different biological activity.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound in scientific studies.

Properties

Molecular Formula

C7H9Cl2N5

Molecular Weight

234.08 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8ClN5.ClH/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5;/h3-4H,1-2,9H2;1H

InChI Key

KGRCTXXVZAFVNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCN.Cl

Origin of Product

United States

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